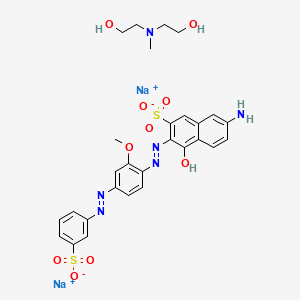
Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Acetamida, N-(2-(dimetilamino)etil)-N-(2-nitro-3-tienil)-, monohidrocloruro es un compuesto orgánico complejo que pertenece a la clase de las acetamidas. Este compuesto se caracteriza por la presencia de un grupo dimetilaminoetil, un grupo nitrotiénil y una sal de hidrocloruro. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Acetamida, N-(2-(dimetilamino)etil)-N-(2-nitro-3-tienil)-, monohidrocloruro generalmente implica varios pasos:
Formación del esqueleto de acetamida: El paso inicial implica la formación del esqueleto de acetamida mediante la reacción de anhídrido acético con una amina adecuada.
Introducción del grupo dimetilaminoetil: Este paso implica la alquilación de la acetamida con un haluro de dimetilaminoetil en condiciones básicas.
Unión del grupo nitrotiénil: El paso final implica la nitración de un anillo de tienilo seguida de su unión al esqueleto de acetamida mediante una reacción de sustitución.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas como:
Catalizadores: Uso de catalizadores específicos para mejorar las velocidades de reacción.
Control de temperatura y presión: Mantenimiento de una temperatura y presión óptimas para asegurar un alto rendimiento y pureza.
Purificación: Empleo de técnicas como la recristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo nitro en el compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos oxidados.
Reducción: El grupo nitro también se puede reducir a un grupo amina en condiciones apropiadas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de tienilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o hidrogenación catalítica.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Productos principales
Productos de oxidación: Diversos derivados oxidados del grupo nitrotiénil.
Productos de reducción: Derivados amino del anillo de tienilo.
Productos de sustitución: Compuestos con anillos de tienilo sustituidos.
Aplicaciones Científicas De Investigación
La Acetamida, N-(2-(dimetilamino)etil)-N-(2-nitro-3-tienil)-, monohidrocloruro tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad.
Vías involucradas: Puede afectar diversas vías bioquímicas, incluida la transducción de señales, las vías metabólicas y la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
- Acetamida, N-(2-(dimetilamino)etil)-N-(2-nitro-4-tienil)-, monohidrocloruro
- Acetamida, N-(2-(dimetilamino)etil)-N-(2-nitro-5-tienil)-, monohidrocloruro
Unicidad
- Diferencias estructurales: La posición del grupo nitro en el anillo de tienilo puede afectar significativamente las propiedades químicas y las actividades biológicas del compuesto.
- Propiedades químicas: Diferencias en reactividad, solubilidad y estabilidad.
- Actividades biológicas: Variaciones en las actividades antimicrobianas, anticancerígenas y otras actividades biológicas.
Propiedades
Número CAS |
122777-78-0 |
|---|---|
Fórmula molecular |
C10H16ClN3O3S |
Peso molecular |
293.77 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-N-(2-nitrothiophen-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H15N3O3S.ClH/c1-8(14)12(6-5-11(2)3)9-4-7-17-10(9)13(15)16;/h4,7H,5-6H2,1-3H3;1H |
Clave InChI |
IDEDVLOPMVRXOM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCN(C)C)C1=C(SC=C1)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


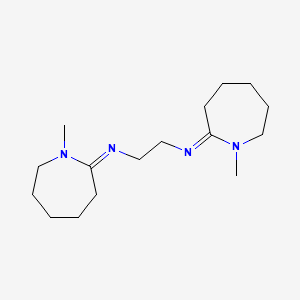


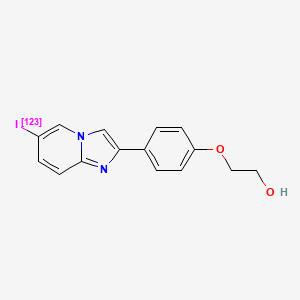

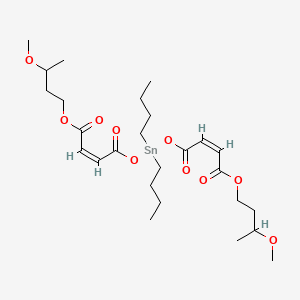
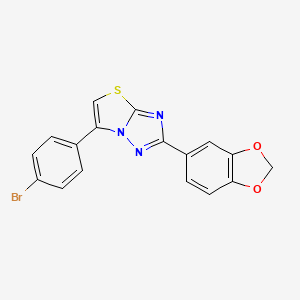

![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)

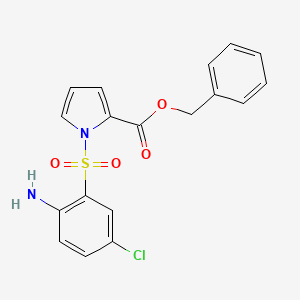
![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
